2-Acetyl-1,2,3,4-tetrahydroisoquinoline-5-carbaldehyde
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Overview
Description
2-Acetyl-1,2,3,4-tetrahydroisoquinoline-5-carbaldehyde is a complex organic compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by its unique structure, which includes an acetyl group and a carbaldehyde group attached to a tetrahydroisoquinoline core. Tetrahydroisoquinolines are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-1,2,3,4-tetrahydroisoquinoline-5-carbaldehyde can be achieved through various synthetic routes. One common method involves the Pictet-Spengler reaction, where a phenethylamine derivative reacts with an aldehyde under acidic conditions to form the tetrahydroisoquinoline core . The acetylation of the resulting compound can be performed using acetic anhydride in the presence of a base such as pyridine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-1,2,3,4-tetrahydroisoquinoline-5-carbaldehyde undergoes various chemical reactions, including:
Substitution: The acetyl group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the acetyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted tetrahydroisoquinoline derivatives.
Scientific Research Applications
2-Acetyl-1,2,3,4-tetrahydroisoquinoline-5-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Acetyl-1,2,3,4-tetrahydroisoquinoline-5-carbaldehyde involves its interaction with various molecular targets and pathways. It is known to modulate the activity of enzymes and receptors involved in neurotransmission and cellular signaling . The compound’s effects are mediated through its ability to bind to specific sites on these targets, altering their function and leading to various biological outcomes .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with a similar core structure but lacking the acetyl and carbaldehyde groups.
2-Acetyl-1,2,3,4-tetrahydroisoquinoline: Similar structure but without the carbaldehyde group.
5-Carbaldehyde-1,2,3,4-tetrahydroisoquinoline: Similar structure but without the acetyl group.
Uniqueness
2-Acetyl-1,2,3,4-tetrahydroisoquinoline-5-carbaldehyde is unique due to the presence of both the acetyl and carbaldehyde groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
2-acetyl-3,4-dihydro-1H-isoquinoline-5-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-9(15)13-6-5-12-10(7-13)3-2-4-11(12)8-14/h2-4,8H,5-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZOFEBAXWHDMGJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)C=CC=C2C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301192350 |
Source
|
Record name | 5-Isoquinolinecarboxaldehyde, 2-acetyl-1,2,3,4-tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301192350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1268519-64-7 |
Source
|
Record name | 5-Isoquinolinecarboxaldehyde, 2-acetyl-1,2,3,4-tetrahydro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1268519-64-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Isoquinolinecarboxaldehyde, 2-acetyl-1,2,3,4-tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301192350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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